molecular formula C6H6S2 B1198324 1,3-Benzenedithiol CAS No. 626-04-0

1,3-Benzenedithiol

Cat. No. B1198324
CAS RN: 626-04-0
M. Wt: 142.2 g/mol
InChI Key: ZWOASCVFHSYHOB-UHFFFAOYSA-N
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Description

1,3-Benzenedithiol (also known as 1,3-Dimercaptobenzene) is a chemical compound with the molecular formula C6H6S2 . It is used to improve power conversion efficiency in cadmium selenide nanorods/poly (3-hexylthiophene) hybrid solar cells .


Synthesis Analysis

1,3-Benzenedithiol can be synthesized by a facile and scalable method using 1,3-BDT and elemental sulfur as precursors . The synthesis is carried out at ambient temperature and without any catalyst .


Molecular Structure Analysis

The molecular structure of 1,3-Benzenedithiol consists of a benzene ring with two thiol groups attached at the 1 and 3 positions . The molecular weight is 142.2 g/mol .


Chemical Reactions Analysis

1,3-Benzenedithiol participates in various chemical reactions. For instance, it has been used in the synthesis of atomically precise noble metal clusters . In another study, it was found that metal atom exchange occurs in a reaction involving a dithiolate-protected cluster .


Physical And Chemical Properties Analysis

1,3-Benzenedithiol has a density of 1.2±0.1 g/cm3, a boiling point of 244.3±13.0 °C at 760 mmHg, and a flash point of 112.7±13.8 °C . It has a molar refractivity of 42.6±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 114.7±3.0 cm3 .

Scientific Research Applications

Materials Science: Solar Cell Efficiency Enhancement

1,3-Benzenedithiol has been utilized in materials science for the vapor annealing process to enhance the power conversion efficiency of cadmium selenide nanorods/poly(3-hexylthiophene) hybrid solar cells . This application is crucial for the development of more efficient solar panels, which could lead to more sustainable energy sources.

Organic Synthesis: Intermediate for Chemical Reactions

In organic synthesis, 1,3-Benzenedithiol acts as an intermediate in the preparation of compounds like 1,3-bis(-styrylthio)-benzol . Its role as a building block in synthesizing various organic molecules highlights its importance in the creation of complex chemical structures.

Environmental Science: Polymer Research

1,3-Benzenedithiol is used in environmental science to study the cross-linking of acrylated epoxidized soybean oil and the properties of the resulting polymers . This research can lead to the development of new materials that are more environmentally friendly and sustainable.

Safety and Hazards

1,3-Benzenedithiol is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also fatal if swallowed, in contact with skin, or if inhaled .

Future Directions

1,3-Benzenedithiol has potential applications in the field of nanomaterials chemistry. For instance, it has been used for the improvement of power conversion efficiency in hybrid solar cells . It also plays a crucial role in the synthesis of atomically precise noble metal clusters , which have potential applications in various fields such as catalysis, electronics, and photonics.

Mechanism of Action

C6H6S2C_6H_6S_2C6​H6​S2​

. The compound has a variety of applications in the field of chemistry. However, the specific mechanism of action, including its primary targets and the biochemical pathways it affects, is not well-documented in the available literature. Here is a general overview based on the limited information available:

Biochemical Pathways

It has been used for the improvement of power conversion efficiency in cadmium selenide nanorods/poly (3-hexylthiophene) hybrid solar cells , suggesting that it may play a role in energy transfer processes.

properties

IUPAC Name

benzene-1,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOASCVFHSYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031564
Record name 1,3-Benzenedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenedithiol

CAS RN

626-04-0
Record name 1,3-Benzenedithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,3-dithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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